2-Bromomethyl-4-chloro-benzo[b]thiophene
Overview
Description
2-Bromomethyl-4-chloro-benzo[b]thiophene is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of both bromine and chlorine atoms in the molecule makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of more complex organic molecules .
Mechanism of Action
Target of Action
It’s worth noting that synthetic thiophene derivatives have shown inhibitory effects against organisms likeB. subtilis, E. coli, P. vulgaris, and S. aureus .
Biochemical Pathways
It’s known that benzothiophene derivatives can participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
Synthetic thiophene derivatives have shown inhibitory effects against certain organisms , suggesting potential antimicrobial activity.
Biochemical Analysis
Biochemical Properties
2-Bromomethyl-4-chloro-benzo[b]thiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to exhibit inhibitory effects on certain enzymes, thereby modulating biochemical pathways. The compound’s bromomethyl and chloro substituents contribute to its reactivity and binding affinity with target biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Toxicity studies have indicated that high doses of this compound can cause adverse effects on organ function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-4-chloro-benzo[b]thiophene typically involves the bromination of 4-chloro-benzo[b]thiophene. One common method is the reaction of 4-chloro-benzo[b]thiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group, yielding this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromomethyl-4-chloro-benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form new compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and aryl boronic acids are used, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thioethers, or ethers.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Sulfoxides and sulfones.
Scientific Research Applications
2-Bromomethyl-4-chloro-benzo[b]thiophene has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromomethyl-5-chloro-benzo[b]thiophene
- 2-Bromomethyl-4-fluoro-benzo[b]thiophene
- 2-Bromomethyl-4-chloro-benzo[c]thiophene
Uniqueness
2-Bromomethyl-4-chloro-benzo[b]thiophene is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules.
Properties
IUPAC Name |
2-(bromomethyl)-4-chloro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClS/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBFHJZNOSZBLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CBr)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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